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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, components, and

mechanism of action of the NR-V04 PROTAC (Proteolysis Targeting Chimera), a novel

degrader of the nuclear receptor subfamily 4 group A member 1 (NR4A1). NR-V04 represents a

promising strategy for cancer immunotherapy by targeting the tumor microenvironment.

Core Structure and Components
The NR-V04 PROTAC is a bifunctional molecule meticulously designed to induce the

degradation of the NR4A1 protein.[1][2] Its architecture consists of three key components

connected by chemical linkers: a ligand that binds to the target protein (NR4A1), a linker

moiety, and a ligand that recruits an E3 ubiquitin ligase.[3]

Target Ligand (Warhead): The NR-V04 PROTAC utilizes a derivative of Celastrol as its

warhead to bind to the NR4A1 protein.[1] Celastrol itself has a moderate binding affinity for

NR4A1, making it a suitable starting point for a PROTAC.[2]

Linker: A polyethylene glycol (PEG)-based linker, specifically a 4-PEG linker, connects the

target ligand to the E3 ligase ligand.[4][5] The length and composition of the linker are critical

for optimizing the formation of a stable ternary complex between the target protein and the

E3 ligase.
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E3 Ligase Ligand: NR-V04 incorporates a ligand for the Von Hippel-Lindau (VHL) E3

ubiquitin ligase.[3][4] This component is responsible for hijacking the cell's natural protein

disposal machinery.

The overall structure can be conceptualized as: [NR4A1 Ligand (Celastrol-based)] - [4-PEG

Linker] - [VHL E3 Ligase Ligand].

Mechanism of Action
NR-V04 functions by inducing the formation of a ternary complex between the NR4A1 protein

and the VHL E3 ligase.[5] This proximity leads to the polyubiquitination of NR4A1 by the E3

ligase, marking it for degradation by the proteasome.[4][5] This targeted degradation of NR4A1

has been shown to modulate the tumor microenvironment, enhancing anti-cancer immune

responses.[1][2]
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Caption: Mechanism of action of NR-V04 PROTAC.
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Quantitative Data
The efficacy of NR-V04 in degrading NR4A1 has been quantified in various cancer cell lines.

The following table summarizes the key degradation parameters.

Cell Line Description DC50 (nM)
Treatment
Time (hours)

Reference

CHL-1
Human

Melanoma
228.5 16 [1][5]

A375
Human

Melanoma
518.8 16 [1][5]

Experimental Protocols
The development and characterization of NR-V04 involved several key experimental

procedures to validate its mechanism of action and efficacy.

Immunoblotting for NR4A1 Degradation
Objective: To determine the degradation of NR4A1 protein levels upon treatment with NR-
V04.

Methodology:

CHL-1 and A375 human melanoma cells were treated with varying concentrations of NR-
V04 for 16 hours.

Following treatment, cells were lysed, and protein concentrations were determined.

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane was blocked and then incubated with primary antibodies against NR4A1

and a loading control (e.g., β-actin).

After washing, the membrane was incubated with a corresponding secondary antibody.
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Protein bands were visualized using an appropriate detection system, and band intensities

were quantified to determine the extent of NR4A1 degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex
Formation

Objective: To confirm the formation of the NR4A1-NR-V04-VHL ternary complex.

Methodology:

HEK293T cells were engineered to express Flag-tagged NR4A1.

These cells were treated with either DMSO (control) or NR-V04.

Cell lysates were prepared and incubated with anti-Flag antibody conjugated to magnetic

beads to pull down NR4A1.[5]

The beads were washed to remove non-specific binders.

The immunoprecipitated proteins were eluted and analyzed by immunoblotting using

antibodies against VHL to detect its presence in the complex with NR4A1.

Proximity Ligation Assay (PLA)
Objective: To visualize the close proximity of NR4A1 and VHL within cells, indicative of

ternary complex formation.

Methodology:

Cells were treated with NR-V04, celastrol, or DMSO.[5]

The cells were then fixed and permeabilized.

Primary antibodies against NR4A1 and VHL were added.

PLA probes (secondary antibodies with attached DNA oligonucleotides) were then added.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10441411/
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10441411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


When the probes are in close proximity, the DNA strands can be ligated to form a circular

template.

This template is then amplified via rolling circle amplification.

The amplified product is detected using fluorescently labeled oligonucleotides, with strong

signals indicating that NR4A1 and VHL are in close proximity.[5]

Signaling and Therapeutic Implications
NR-V04-mediated degradation of NR4A1 has significant effects on the tumor microenvironment

(TME), promoting an anti-tumor immune response.
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Caption: Impact of NR-V04 on the tumor microenvironment.
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By degrading NR4A1, NR-V04 leads to an increase in tumor-infiltrating B cells and effector

memory CD8+ T cells, while reducing the population of monocytic myeloid-derived suppressor

cells (m-MDSCs).[1][2] These changes collectively shift the TME from an immune-suppressive

to an immune-active state, thereby inhibiting tumor growth.[1][2] This positions NR-V04 as a

promising therapeutic agent for various cancers, including melanoma.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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